molecular formula C19H26N2O6 B3163652 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 885270-27-9

3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B3163652
CAS RN: 885270-27-9
M. Wt: 378.4 g/mol
InChI Key: WFJMNSIPYXEIJT-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is 378.17908655 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids, derived from plants, possess a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds significantly influences their bioactivity. For instance, rosmarinic acid exhibits high antioxidant activity, while cinnamic acid and caffeic acid show notable antimicrobial activity. These findings suggest that structural modification of carboxylic acids can tailor their biological activities for specific applications, potentially including the synthesis and modification of complex molecules like 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Functional Chemical Groups in CNS Acting Drugs

Research into functional chemical groups that can lead to the synthesis of compounds with central nervous system (CNS) activity highlights the importance of heterocycles, including piperidine derivatives. These compounds can serve as lead molecules for the synthesis of novel CNS drugs, indicating the relevance of piperidine derivatives in medicinal chemistry (Saganuwan, 2017).

Antineoplastic Agents Development

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents over the last 15 years demonstrates the potential of piperidine derivatives in cancer therapy. These compounds exhibit significant cytotoxic properties, with some being more potent than existing anticancer drugs. Their modes of action include apoptosis induction and modulation of drug resistance, suggesting a framework for exploring the therapeutic potential of piperidine derivatives (Hossain et al., 2020).

Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is essential for the development of robust microbial strains for industrial applications. Carboxylic acids can damage cell membranes and decrease microbial internal pH, affecting the production of biofuels and chemicals. This knowledge is critical for metabolic engineering strategies aiming to improve microbial resistance to carboxylic acid inhibition (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The development of novel carboxylic acid bioisosteres for medicinal applications is an area of significant interest. These bioisosteres can improve the pharmacological profile of drugs by enhancing bioactivity, selectivity, and physicochemical properties. This research area underlines the importance of exploring new derivatives and modifications of carboxylic acids to overcome challenges in drug design, potentially relevant to the optimization of compounds like 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-7-10-19(13-21,15(22)23)20-16(24)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJMNSIPYXEIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679406
Record name 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

885270-27-9
Record name 1-(1,1-Dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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